3-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide
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Overview
Description
3-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide is an organic compound that features a bromophenyl group and a cyclopropyl-hydroxypropyl group attached to a propanamide backbone. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide typically involves multi-step organic reactions. One possible route could be:
Bromination: Starting with a phenyl compound, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Amidation: The brominated phenyl compound can then undergo amidation with a suitable amine to form the propanamide structure.
Cyclopropylation: Introduction of the cyclopropyl group can be achieved through cyclopropanation reactions, often using diazo compounds.
Hydroxylation: The final step involves hydroxylation to introduce the hydroxy group, which can be done using oxidizing agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC or Jones reagent.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidizing Agents: PCC, Jones reagent, KMnO4.
Reducing Agents: LiAlH4, NaBH4.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications.
Biology
In biological research, compounds with similar structures are often studied for their potential as enzyme inhibitors or receptor ligands.
Medicine
In medicinal chemistry, such compounds may be investigated for their potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like 3-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide may interact with enzymes or receptors, altering their activity. This interaction could involve hydrogen bonding, hydrophobic interactions, or covalent bonding with the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide
- 3-(2-fluorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide
Uniqueness
The presence of the bromine atom in 3-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide may confer unique reactivity and biological activity compared to its chloro- and fluoro- analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s interaction with biological targets and its overall chemical behavior.
Properties
IUPAC Name |
3-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-15(19,12-7-8-12)10-17-14(18)9-6-11-4-2-3-5-13(11)16/h2-5,12,19H,6-10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTGRSAUEQZFSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC1=CC=CC=C1Br)(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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